N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole moiety linked via a sulfamoyl group to a phenyl ring substituted with a 4-nitrobenzamide group. This compound shares structural similarities with sulfonamide-based pharmacophores, which are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-11-12(2)20-28-18(11)21-29(26,27)16-9-5-14(6-10-16)19-17(23)13-3-7-15(8-4-13)22(24)25/h3-10,21H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZWASKKKMPMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethyl-1,2-oxazole-5-sulfonamide, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced nitrobenzamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The nitrobenzamide group is often involved in electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
- Structure : The 4-nitro group is replaced with a 3-methoxy substituent.
- Functional Impact : The methoxy group is electron-donating, which may reduce electrophilic reactivity compared to the nitro analog. This could influence metabolic stability and interaction with biological targets .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
- Structure : Features dual chloro substituents and variable alkyl/aryl groups on the benzamide.
- ADME Properties: Topological polar surface area (TPSA): Ranges from 110–130 Ų, influenced by nitro and sulfamoyl groups. Aqueous solubility: Generally low (logS < −4), attributed to high TPSA and lipophilic chloro groups.
- Comparison : The dual chloro substituents in these derivatives may enhance hydrophobic interactions in target binding but reduce solubility compared to the single-nitro analog .
Modifications in the Isoxazole and Sulfamoyl Linker
N-(3,4-Dimethyl-1,2-oxazol-5-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzenesulfonamide
- Structure : Replaces the benzamide with an imidazole-diazenyl group.
- The nitrobenzamide analog may exhibit different binding kinetics due to the nitro group’s electronic effects .
4-Butoxy-3,5-bis(chloranyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide
Pharmacopeial and Metabolite Comparisons
USP Sulfamethoxazole Related Compounds
- N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Related Compound A): Replaces nitrobenzamide with an acetyl group.
- N(4)-Acetylsulfisoxazole (Metabolite) :
- Features an ethanimidic acid group instead of nitrobenzamide.
- Alters metabolic pathways, as acetylated sulfonamides are common metabolites with modified excretion profiles .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.42 g/mol |
| LogP | 2.77 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 86.64 Ų |
The compound features a nitro group and a sulfamoyl moiety attached to a phenyl ring, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: In Vitro Anticancer Activity
In a study evaluating the compound's efficacy against human cancer cell lines (e.g., HeLa and MCF-7), it was found that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MCF-7 | 12.6 | Inhibition of cell cycle progression |
The mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
This compound has also been tested for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and hypertension.
Mechanism of Enzyme Interaction
Research indicates that this compound inhibits:
- Carbonic Anhydrase - Modulating bicarbonate levels.
- Aldose Reductase - Affecting glucose metabolism.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Oxazole Ring : Using appropriate reagents under controlled conditions.
- Sulfamoylation : Introducing the sulfamoyl group to the phenyl ring.
- Nitro Group Introduction : Employing nitration techniques to achieve the final product.
Each step is characterized by spectroscopic methods (NMR, IR) to confirm the structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
